molecular formula C14H16N4O6S B2804443 N-carbamimidoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide CAS No. 1172404-84-0

N-carbamimidoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Cat. No. B2804443
CAS RN: 1172404-84-0
M. Wt: 368.36
InChI Key: WGFXXEOYDIIQKI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.27 . It is a solid at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Photodynamic Therapy Applications

A study focused on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating promising properties as photosensitizers for photodynamic therapy (PDT). This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another research area involves the synthesis of benzenesulfonamide derivatives with antimicrobial properties. A study presented a series of compounds demonstrating interesting antibacterial and antifungal activities, with some showing higher efficacy than reference drugs. The antimicrobial activity was assessed against various Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Anticancer Activity

Research has also explored the anticancer potential of benzenesulfonamide derivatives. One study synthesized compounds evaluated against human colorectal carcinoma and human cervix carcinoma cell lines, with certain derivatives showing marked anticancer activity. This highlights the therapeutic potential of these compounds in oncology (Karakuş et al., 2018).

Enzyme Inhibition Studies

Benzenesulfonamide derivatives have been studied for their inhibitory effects on various human carbonic anhydrase isozymes, showing potential therapeutic applications in conditions like glaucoma and cancer. Specific compounds were found to inhibit target isozymes in the submicromolar to micromolar range, with certain derivatives displaying selectivity towards specific isozymes (Abdoli et al., 2023).

Structural and Spectroscopic Studies

Spectroscopic techniques, such as FT-IR and FT-Raman, along with quantum chemical calculations, have been applied to analyze the vibrational wavenumbers and structural parameters of benzenesulfonamide derivatives. These studies contribute to understanding the molecular and electronic structures, aiding in the design of compounds with enhanced properties (Chandran et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S/c1-14(2)23-11(19)10(12(20)24-14)7-17-8-3-5-9(6-4-8)25(21,22)18-13(15)16/h3-7,17H,1-2H3,(H4,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFXXEOYDIIQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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